9-Anthraceneacetic acid, ethyl ester
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
101512-07-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
ethyl 2-anthracen-9-ylacetate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
InChI Key |
YUMVGPSHPVXYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Contextualization Within Anthracene Derivatives Research
9-Anthraceneacetic acid, ethyl ester, belongs to the vast class of anthracene (B1667546) derivatives, which are characterized by a core structure of three fused benzene rings. The unique photophysical properties of the anthracene moiety, such as strong fluorescence, have made its derivatives a cornerstone in various fields of chemical research. The addition of a carboxymethyl ethyl ester group at the 9-position of the anthracene core modifies its electronic and steric properties, leading to distinct characteristics that are the subject of scientific investigation.
Research into anthracene derivatives is extensive, with a focus on developing molecules with tailored optical and electronic properties. These efforts have led to the creation of a wide array of compounds used as fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers. This compound, is situated within this context as a subject of study for its potential contributions to these and other emerging applications.
Historical Trajectories of Anthracene Based Compound Investigations
The study of anthracene (B1667546) and its derivatives dates back to the 19th century, with its isolation from coal tar. Early research focused on understanding its fundamental chemical structure and reactivity. The discovery of its characteristic blue fluorescence under ultraviolet light was a pivotal moment that opened the door to a new era of investigation into its photophysical properties.
Throughout the 20th century, advancements in synthetic organic chemistry enabled the systematic modification of the anthracene core, leading to the synthesis of a multitude of derivatives with diverse functionalities. This period saw the exploration of anthracene compounds in dye chemistry and early electronic applications. The latter half of the century and the beginning of the 21st century have been marked by a surge in research focused on harnessing the unique luminescent properties of anthracene derivatives for advanced materials and technologies, including the development of highly efficient OLEDs and sensitive chemical sensors.
Fundamental Research Questions Pertaining to 9 Anthraceneacetic Acid, Ethyl Ester
The scientific inquiry into 9-Anthraceneacetic acid, ethyl ester, is driven by several fundamental questions aimed at elucidating its structure-property relationships. Key research questions include:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to obtain high-purity this compound? A common method for the synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst cerritos.edumasterorganicchemistry.com. This reversible reaction is often driven to completion by using an excess of the alcohol or by removing water as it is formed masterorganicchemistry.com. For the synthesis of this compound, this would involve the reaction of 9-Anthraceneacetic acid with ethanol (B145695). The synthesis of the precursor, 9-anthracenecarboxylic acid, can be achieved through various methods, including the oxidation of 9-anthraldehyde google.com.
Photophysical Properties: How does the ethyl acetate (B1210297) substituent at the 9-position influence the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime of the anthracene (B1667546) core? Understanding these properties is crucial for determining the compound's suitability for applications in areas such as fluorescence spectroscopy and materials science. The study of related anthracene derivatives provides insights into the expected photophysical behavior. For instance, the fluorescence of 9-anthroic acid and its esters is known to be influenced by environmental factors, with the large Stokes shift in their emission attributed to an excited-state rotation of the carboxyl group nih.gov.
Structure-Property Relationships: What is the precise three-dimensional structure of the molecule, and how does its conformation affect its photophysical and material properties? X-ray crystallography studies on similar compounds, such as (E)-3-(anthracen-9-yl)prop-2-enoate, reveal detailed information about their molecular packing and intermolecular interactions in the solid state nih.gov.
Overview of Major Academic Research Domains for 9 Anthraceneacetic Acid, Ethyl Ester
Strategies for the Esterification of 9-Anthraceneacetic Acid
The conversion of 9-Anthraceneacetic acid to its ethyl ester is a pivotal reaction, and several established methods are employed to achieve this transformation. The selection of a particular method often depends on factors such as desired yield, reaction time, and the sensitivity of the starting material to the reaction conditions.
Classical Fischer Esterification Approaches
Fischer-Speier esterification is a cornerstone of organic synthesis for the production of esters. organic-chemistry.orglibretexts.org This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent. masterorganicchemistry.com Additionally, the removal of water as it is formed can shift the equilibrium to favor the product. organic-chemistry.org
For the synthesis of this compound, this would involve heating 9-Anthraceneacetic acid in a large excess of ethanol (B145695) with a catalytic amount of a strong acid. The reaction is reversible and generally requires heat to proceed. operachem.com
| Parameter | Condition |
| Reactants | 9-Anthraceneacetic acid, Ethanol (in excess) |
| Catalyst | Strong Brønsted or Lewis acid |
| Temperature | Reflux |
| Key Feature | Equilibrium-driven reaction |
Acid-Catalyzed Esterification Methodologies
Acid-catalyzed esterification is a broad category that encompasses the Fischer esterification but also includes the use of various other acidic catalysts. patsnap.com Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as sulfonic acids like para-toluenesulfonic acid (p-TsOH), are commonly employed. masterorganicchemistry.commasterorganicchemistry.com Lewis acids can also be utilized to catalyze the reaction. organic-chemistry.org
Typical Acid Catalysts for Esterification
| Catalyst | Typical Conditions | Reference |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | operachem.com |
| para-Toluenesulfonic Acid (p-TsOH) | Reflux in an organic solvent with water removal | masterorganicchemistry.com |
Base-Catalyzed Esterification and Transesterification Pathways
While direct esterification of carboxylic acids is typically acid-catalyzed, base-catalyzed methods are prevalent for the transesterification of existing esters. masterorganicchemistry.com Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For instance, if the methyl ester of 9-Anthraceneacetic acid were available, it could be converted to the ethyl ester by treatment with ethanol in the presence of a base.
The reaction is initiated by a nucleophilic alkoxide, such as sodium ethoxide, which attacks the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate that then collapses, eliminating the original alkoxide and forming the new ester. masterorganicchemistry.com To favor the desired product, a large excess of the new alcohol is often used. masterorganicchemistry.com
| Reaction Type | Reagents | Key Intermediate |
| Transesterification | Methyl 9-anthraceneacetate, Ethanol, Base (e.g., NaOEt) | Tetrahedral intermediate |
Employing Coupling Reagents in Ester Synthesis
To circumvent the often harsh conditions of acid-catalyzed esterification and to achieve milder reaction conditions, coupling reagents are frequently used. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). synarchive.comwikipedia.orgnih.gov
This method is advantageous as it proceeds at room temperature and is tolerant of sensitive functional groups. wikipedia.org The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. nih.gov DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species, which is subsequently attacked by the alcohol to form the ester. nih.gov A byproduct of this reaction is the formation of dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration. wikipedia.org
Key Components of Steglich Esterification
| Component | Function |
|---|---|
| 9-Anthraceneacetic acid | Carboxylic acid substrate |
| Ethanol | Alcohol nucleophile |
| DCC | Coupling reagent (activates the carboxylic acid) |
Microwave-Assisted Esterification Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. sciepub.com In the context of esterification, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields. sciepub.commdpi.com The heating in microwave chemistry is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net
For the synthesis of this compound, a mixture of the carboxylic acid, ethanol, and a catalytic amount of acid could be subjected to microwave irradiation. mdpi.com A study on the microwave-assisted esterification of p-methoxybenzoic acid with methanol (B129727) using sulfuric acid as a catalyst reported a 90% yield in just 2.5 minutes. mdpi.com
| Method | Reaction Time | Yield |
| Conventional Heating | Several hours | 50-70% (equilibrium dependent) |
| Microwave Irradiation | Minutes | Often >90% |
Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In ester synthesis, this can be achieved through several strategies, including the use of greener solvents, reusable catalysts, and energy-efficient methods like ultrasound and microwave irradiation. nih.gov
For instance, the Steglich esterification, which is already a mild reaction, can be made greener by replacing traditional chlorinated solvents with more environmentally benign alternatives like acetonitrile (B52724). rsc.org The use of solid acid catalysts, which can be easily recovered and reused, is another green approach to acid-catalyzed esterifications. nih.gov Furthermore, ultrasound-assisted synthesis has been shown to be an energy-efficient method for esterification, often proceeding at room temperature with high yields in short reaction times. organic-chemistry.org Lipase-catalyzed esterification represents a biocatalytic approach, offering high selectivity under mild conditions, although it may require specific solvents and conditions to favor synthesis over hydrolysis. scielo.brresearchgate.netresearchgate.net
Examples of Green Approaches in Esterification
| Principle | Application |
|---|---|
| Safer Solvents | Using acetonitrile instead of dichloromethane (B109758) in Steglich esterification. rsc.org |
| Catalysis | Employing reusable solid acid catalysts. nih.gov |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. sciepub.comorganic-chemistry.org |
| Renewable Feedstocks | Using biocatalysts like lipases. scielo.brresearchgate.netresearchgate.net |
Functionalization Approaches at the Anthracene (B1667546) Core for Derivatization
The anthracene nucleus of this compound, is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can modulate its electronic and steric properties. While direct electrophilic aromatic substitution on the ester itself is not extensively documented, the reactivity of the anthracene core is well-established, with the 9 and 10 positions being the most reactive sites. Key functionalization strategies primarily revolve around cycloaddition reactions, particularly the Diels-Alder reaction, as well as transformations of precursor molecules.
The Diels-Alder reaction is a powerful tool for the functionalization of the anthracene core. Anthracene and its derivatives act as dienes in [4+2] cycloaddition reactions with various dienophiles. mnstate.edumnstate.edu For 9-substituted anthracenes, the regioselectivity of the addition is a critical aspect, with the reaction typically occurring at the 9,10-positions. nih.govorientjchem.org The nature of the substituent at the 9-position can influence the reaction's stereoselectivity and rate. For instance, the reaction of 9-substituted anthracenes with dienophiles like maleic anhydride (B1165640) proceeds to form adducts that can be further modified. mnstate.edumnstate.edu While specific studies on the Diels-Alder reaction of this compound are not prevalent in the literature, the general reactivity pattern of 9-substituted anthracenes suggests that it would readily participate in such transformations.
Another approach to derivatization involves the functionalization of precursors to this compound. For example, bromination of (E)-3-(9-anthryl)acrylates at the 10-position has been demonstrated, followed by Suzuki coupling reactions to introduce aryl groups. researchgate.net This strategy highlights the possibility of introducing substituents at the 10-position of the anthracene core before the formation of the acetic acid side chain.
Furthermore, the synthesis of derivatives can be achieved by modifying the side chain of related anthracene compounds. For example, Schiff-bases have been synthesized from anthracene-9-carbaldehyde, which can be a precursor to the acetic acid derivative.
| Reaction Type | Reagents | Position of Functionalization | Potential Products |
| Diels-Alder Cycloaddition | Maleic Anhydride, Acrylates | 9, 10 | 9,10-Ethanoanthracene derivatives |
| Bromination | N-Bromosuccinimide (NBS) | 10 | 10-Bromoanthracene derivatives |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | 10 (from bromo-derivative) | 10-Arylanthracene derivatives |
Regioselective Synthesis Pathways for Anthraceneacetic Acid Esters
The regioselective synthesis of anthraceneacetic acid esters, particularly with substitution at specific positions on the anthracene core, is a significant challenge in synthetic chemistry. The inherent reactivity of the 9 and 10 positions of anthracene often directs substitution to these sites. However, various strategies have been developed to achieve regiocontrol. beilstein-journals.org
One of the primary methods for introducing a glyoxylate (B1226380) group, a precursor to the acetic acid moiety, at the 9-position is the Friedel-Crafts reaction. A solvent-free Friedel-Crafts acylation of anthracene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst has been reported to yield ethyl (9-anthryl)glyoxylate with high regioselectivity. researchgate.netznaturforsch.com This glyoxylate can then be reduced to the corresponding hydroxyacetate and further transformed into the desired acetic acid ester.
Another strategy for achieving regioselectivity involves the functionalization of pre-existing substituted anthracenes. For instance, if a substituent is already present at a specific position, it can direct subsequent reactions to other sites on the anthracene ring. However, for the direct and regioselective introduction of an acetic acid ester group at positions other than 9 or 10, more complex multi-step synthetic sequences are generally required.
Recent advancements have explored overriding the inherent preference for 9,10-functionalization. By installing electron-donating substituents on the terminal rings of anthracene, it is possible to direct Diels-Alder reactions and electrophilic substitutions to the 1,4-positions. nih.gov This approach, while not yet demonstrated for the direct synthesis of anthraceneacetic acid esters, opens up new avenues for the regioselective functionalization of the terminal rings of the anthracene core.
Metal-catalyzed reactions also offer pathways for regioselective synthesis. For example, palladium-catalyzed tandem C-H activation and bis-cyclization reactions have been used to construct tetracyclic benz[a]anthracene derivatives with high regioselectivity. beilstein-journals.org While not directly yielding anthraceneacetic acid esters, these methods demonstrate the potential of modern catalytic systems to control the regiochemistry of reactions involving the anthracene framework.
| Synthetic Method | Key Reagents/Catalysts | Position of Introduction | Precursor Formed |
| Friedel-Crafts Acylation | Ethyl oxalyl chloride, AlCl3 | 9 | Ethyl (9-anthryl)glyoxylate |
| Directed Functionalization | Substituted Anthracenes | Varies depending on directing group | Substituted Anthraceneacetic Acid Esters |
| Regioselective Cycloaddition | Electron-donating groups on terminal rings | 1, 4 | Functionalized Anthracene Adducts |
Photochemical Reactions and Mechanisms
The extended π-system of the anthracene core in this compound allows it to absorb ultraviolet and visible light, leading to a variety of photochemical processes. These reactions are initiated by the formation of electronically excited states.
Upon absorption of a photon, the anthracene moiety is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). This initial excitation populates a Franck-Condon state, which is a vibrationally excited level of the S₁ state with the same geometry as the ground state. This state rapidly relaxes within femtoseconds to a more stable, lower-energy configuration of the excited state. nih.gov The dynamics of this relaxation can be influenced by the solvent environment. nih.gov The excited state can then decay back to the ground state via fluorescence or undergo other processes such as intersystem crossing to the triplet state, photoinduced electron transfer, or photochemical reactions.
The initially formed excited singlet state (S₁) of the anthracene core can undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). In the presence of ground-state molecular oxygen (³O₂), which is a triplet, the excited anthracene triplet can be "quenched." This process involves a triplet-triplet energy transfer, where the anthracene molecule returns to its ground state, and the molecular oxygen is promoted to its highly reactive excited singlet state (¹O₂). mdpi.comresearchgate.net
This photosensitized generation of singlet oxygen is a characteristic reaction of many anthracene derivatives. frontiersin.orgnih.gov The efficiency of singlet oxygen generation is a key parameter in applications such as photodynamic therapy. mdpi.comfrontiersin.org The general mechanism can be represented as:
Excitation: Anthracene (S₀) + hν → Anthracene (S₁)
Intersystem Crossing: Anthracene (S₁) → Anthracene (T₁)
Energy Transfer (Quenching): Anthracene (T₁) + ³O₂ → Anthracene (S₀) + ¹O₂
The electronically excited anthracene core can participate in photoinduced electron transfer (PET) reactions, acting as either an electron donor or an electron acceptor, depending on the properties of a nearby molecule. ias.ac.inresearchgate.net In a PET process, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. For excited this compound, it could donate an electron from its excited state to a suitable acceptor or accept an electron from a donor molecule. This transfer generates a radical ion pair. ias.ac.in The feasibility of PET is determined by the free energy change (ΔG) of the process, which can be estimated using the Rehm-Weller equation. Such processes are fundamental to the design of fluorescent sensors and molecular switches. rsc.org
A significant photochemical reaction of the anthracene moiety involves its interaction with singlet oxygen, which it can generate itself as described in section 3.1.2. The anthracene core acts as a diene and undergoes a [4+2] cycloaddition reaction (a Diels-Alder reaction) with singlet oxygen (the dienophile) across the 9 and 10 positions. This reaction forms a characteristic intermediate known as an anthracene endoperoxide. frontiersin.orgbeilstein-journals.org
These endoperoxides are often thermally unstable and can release the captured oxygen molecule, regenerating the original anthracene structure. In some cases, the decomposition can be triggered photochemically, where irradiation at a different wavelength can cause cleavage of the O-O or C-O bonds, leading to various rearrangement products or the release of singlet oxygen. researchgate.net This reversible oxygen capture and release has been explored for applications in oxygen storage and delivery. frontiersin.org
Nucleophilic Acyl Substitution Reactions Involving the Ester Moiety
The ethyl ester group of this compound is a classic carboxylic acid derivative and is susceptible to nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (-OCH₂CH₃) leaving group to form a new carbonyl compound. libretexts.org
The general mechanism proceeds in two steps: nucleophilic addition followed by elimination. libretexts.org
Step 1 (Addition): A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.
Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as a leaving group.
Common examples of this reaction include:
Hydrolysis (Saponification): Under basic conditions (e.g., with NaOH), the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, leading to the formation of 9-anthraceneacetate and ethanol. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of acid and excess water, the ester is hydrolyzed to 9-anthraceneacetic acid and ethanol. This reaction is reversible. youtube.com
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group, forming a new ester. youtube.com
| Compound Type | Leaving Group | Basicity of Leaving Group | Reactivity |
|---|---|---|---|
| Acid Chloride | Cl⁻ | Very Weak Base | Very High |
| Acid Anhydride | RCOO⁻ | Weak Base | High |
| Thioester | RS⁻ | Weak Base | Moderate |
| Ester | RO⁻ | Strong Base | Moderate |
| Amide | NH₂⁻ | Very Strong Base | Low |
This table illustrates the general reactivity trend. Esters, such as this compound, are moderately reactive compared to other carboxylic acid derivatives. The reactivity is inversely related to the basicity of the leaving group. libretexts.orglibretexts.org
Elimination Reactions and Mechanistic Studies (e.g., Pyrolytic Eliminations)
When heated to high temperatures (typically above 400 °C) in the absence of other reagents, esters that have a hydrogen atom on the β-carbon of the alcohol portion can undergo an elimination reaction. wikipedia.org This process is known as a pyrolytic elimination or an Ei (Elimination internal) reaction. dalalinstitute.comscribd.com
For this compound, the ethyl group has β-hydrogens. The reaction proceeds through a concerted, six-membered cyclic transition state, resulting in a syn-elimination. wikipedia.orgdalalinstitute.comorganic-chemistry.org The products of this reaction would be 9-anthraceneacetic acid and ethene. The reaction is intramolecular and does not require an external acid or base. slideshare.net
The mechanism involves the carbonyl oxygen of the ester acting as an internal base, abstracting a β-hydrogen from the ethyl group, while the C-O bond cleaves simultaneously to form the C=C double bond of ethene and the O-H bond of the carboxylic acid. wikipedia.org
| Feature | Description |
|---|---|
| Mechanism | Concerted, intramolecular process. scribd.com |
| Transition State | Cyclic (typically six-membered). dalalinstitute.com |
| Stereochemistry | syn-elimination. wikipedia.org |
| Conditions | High temperature (pyrolysis), no external reagents required. slideshare.net |
| Kinetics | Typically first-order. dalalinstitute.com |
Cycloaddition Reactions of the Anthracene System
The anthracene framework is well-known for its participation in cycloaddition reactions, which occur across the C-9 and C-10 positions. blogspot.com These reactions are a significant class of transformations for forming bicyclic compounds from the anthracene core. blogspot.com
Diels-Alder [4+2] Cycloaddition: The most prominent cycloaddition reaction for anthracene and its derivatives is the Diels-Alder, or [4+2] cycloaddition. orientjchem.orgresearchgate.net In this reaction, the central ring of the anthracene molecule acts as a conjugated diene, reacting with a dienophile to form a stable six-membered ring adduct. zbaqchem.comvernier.com The reaction proceeds via a concerted mechanism through a cyclic transition state. zbaqchem.com
The reactivity of the anthracene diene is somewhat reduced compared to non-aromatic dienes because the reaction involves the loss of aromatic stabilization in the central ring. mnstate.edumnstate.edu Consequently, these reactions often require heating. blogspot.com The presence of the ethyl acetate (B1210297) group at the 9-position can influence the regioselectivity of the reaction when unsymmetrical dienophiles are used. orientjchem.org The reaction of 9-substituted anthracenes with various dienophiles, such as maleic anhydride, has been extensively studied to produce 9,10-dihydroanthracene (B76342) adducts. vernier.com
Photodimerization [4+4] Cycloaddition: Upon exposure to UV radiation, anthracene and its 9-substituted derivatives can undergo a [4+4] cycloaddition reaction, leading to the formation of a dimer. researchgate.netresearchgate.net This photodimerization occurs between the 9,10-positions of an excited-state anthracene molecule and a ground-state molecule. The resulting dimer contains a "tetraptycene"-like structure. researchgate.net This process is often reversible, with the dimer reverting to the two monomer units upon heating or irradiation at a different wavelength. researchgate.net The substituent at the 9-position influences the geometry and stability of the resulting dimer.
| Reaction Type | Description | Typical Reactant | Conditions |
|---|---|---|---|
| Diels-Alder [4+2] | The central anthracene ring acts as a diene, reacting with a dienophile. vernier.com | Maleic Anhydride mnstate.edu | Thermal (e.g., reflux in xylene) blogspot.com |
| Photodimerization [4+4] | Intermolecular cycloaddition between two anthracene molecules. researchgate.net | Another anthracene molecule | UV irradiation researchgate.net |
Radical Reactions and Their Initiation Mechanisms
Initiation Mechanisms: The initiation step involves the formation of a radical species, typically through the homolytic cleavage of a bond, which requires an input of energy from heat or light (UV radiation). lumenlearning.comchemistrysteps.com For anthracene derivatives, radical reactions can be initiated via photoinduced electron transfer. acs.org In this process, the singlet excited state of the anthracene derivative can transfer an electron to a suitable acceptor, generating a radical ion pair. acs.org This radical ion pair can then proceed to initiate further reactions.
Propagation and Termination: Once initiated, the reaction proceeds through propagation steps, where a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. lumenlearning.com These steps continue in a chain reaction until the radicals are consumed in termination steps. Termination occurs when two radical species combine to form a stable, non-radical product. lumenlearning.comchemistrysteps.com
In the context of this compound, radical-radical reactions could potentially lead to ring expansion or other complex structures under specific conditions, such as in the gas phase at high temperatures. nih.govresearchgate.net The methylene (B1212753) group of the acetic acid ester substituent could also be susceptible to hydrogen abstraction, forming a resonance-stabilized benzylic radical.
Kinetic and Spectroscopic Studies for Mechanism Elucidation
The elucidation of reaction mechanisms for anthracene derivatives relies heavily on kinetic and spectroscopic analyses. These studies provide insight into reaction rates, intermediates, and the structures of final products.
Kinetic Studies: Kinetic studies measure how reaction rates are affected by factors such as reactant concentration, temperature, and solvent. For instance, the kinetics of Diels-Alder reactions involving anthracene derivatives have been investigated to understand the electronic and steric effects of substituents on the reaction rate. acs.org Such studies help to map the energy profile of the reaction and characterize the transition state.
Spectroscopic Elucidation: Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the regioselectivity and stereochemistry of cycloaddition products. For example, the chemical shift and coupling patterns of the bridgehead protons in Diels-Alder adducts can distinguish between different isomers. orientjchem.org
UV-Visible and Fluorescence Spectroscopy: Anthracene and its derivatives are highly fluorescent and have characteristic UV absorption spectra. vernier.com These properties are often altered significantly upon reaction, such as in a cycloaddition, where the conjugated system of the central ring is disrupted. Monitoring changes in the absorption or emission spectra can be used to follow the progress of a reaction. vernier.com
Laser Flash Photolysis: This technique is used to study short-lived intermediates, such as excited states and radical ions. It has been successfully employed to detect the transient absorption spectra of radical ion pairs produced during photoinduced electron transfer reactions of anthracenes, providing direct evidence for the proposed mechanism. acs.org
Solvent Effects on Reaction Pathways and Kinetics
The choice of solvent can have a profound impact on the reaction rates and even the preferred reaction pathway for anthracene derivatives.
Effects on Kinetics: In Diels-Alder reactions, solvent polarity can influence the reaction rate. For certain cycloadditions of 9-substituted anthracenes, polar solvents have been shown to increase the reaction rate. orientjchem.org However, for the classic reaction between anthracene and maleic anhydride, a high-boiling, non-polar solvent like xylene is commonly used. vernier.commnstate.edumnstate.edu The high temperature afforded by refluxing xylene (boiling point ~140 °C) provides the necessary thermal energy to overcome the activation barrier of the reaction, leading to a rapid conversion to the product. blogspot.commcpherson.edu
Effects on Reaction Pathways: Solvent can also dictate the outcome of a reaction. In photochemical reactions of 9-substituted anthracenes, the solvent environment can determine whether a photodimerization or a photosolvolysis reaction occurs. nih.govrsc.org For example, studies using host-guest chemistry have shown that encapsulating an anthracene derivative in a specific macrocyclic host in water can selectively promote photodimerization, while a different host can lead exclusively to a photosolvolysis product, a reaction that does not occur in the absence of the host. nih.govrsc.org The solvent can influence the stability of intermediates; for example, polar solvents can stabilize charged intermediates, potentially favoring pathways that involve such species.
| Solvent | Boiling Point (°C) | Typical Use/Effect | Reference |
|---|---|---|---|
| Xylene | ~140 | Common high-boiling solvent for thermal Diels-Alder reactions to increase reaction rate. | mnstate.edumnstate.edu |
| Toluene | ~111 | Used in Diels-Alder reactions; can result in lower yields compared to higher-boiling solvents if more energy is required. | orientjchem.org |
| Water | 100 | Can promote specific photochemical pathways like photodimerization or photosolvolysis, especially with supramolecular hosts. | nih.govrsc.org |
| Polar Solvents (general) | Variable | Can increase the rate of certain Diels-Alder reactions. | orientjchem.org |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum , the protons of the ethyl ester group are expected to show characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons, arising from spin-spin coupling. The chemical shift of the methylene protons is typically in the range of 4.1-4.4 ppm, being deshielded by the adjacent oxygen atom. The methyl protons would appear further upfield, around 1.2-1.4 ppm. The methylene protons of the acetic acid moiety (-CH₂-COO) directly attached to the anthracene ring would appear as a singlet in a region deshielded by both the aromatic ring and the carbonyl group. The nine aromatic protons on the anthracene core would exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to their distinct chemical environments and spin-spin coupling interactions.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the highly deshielded region of 165-175 ppm. The carbons of the ethyl group would appear at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃). The methylene carbon of the acetic acid group would also be found in a distinct region. The fourteen carbons of the anthracene ring would give rise to a series of signals in the aromatic region (typically 120-140 ppm), with the quaternary carbons to which the substituent is attached showing characteristic shifts.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule. Conformational analysis, particularly regarding the orientation of the acetic acid ethyl ester group relative to the plane of the anthracene ring, can be investigated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Anthracene Protons | 7.0 - 9.0 (multiplets) | 120 - 140 |
| -CH₂- (acetic) | Singlet | ~40-50 |
| -C=O (ester) | - | 165 - 175 |
| -O-CH₂- (ethyl) | Quartet, ~4.1-4.4 | ~61 |
| -CH₃ (ethyl) | Triplet, ~1.2-1.4 | ~14 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in "this compound" and assessing its molecular structure.
FT-IR spectroscopy is particularly sensitive to polar bonds. The most prominent absorption band in the IR spectrum of this compound is expected to be the C=O stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations of the anthracene ring are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.
Raman spectroscopy , being more sensitive to non-polar bonds, provides complementary information. The aromatic C=C stretching vibrations of the anthracene core are typically strong in the Raman spectrum. The symmetric vibrations of the anthracene ring system will also be prominent. Raman spectroscopy is a powerful technique for studying the carbon skeleton of polycyclic aromatic hydrocarbons.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | FT-IR, Raman | > 3000 |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 |
| C=O Stretch (Ester) | FT-IR | 1735 - 1750 |
| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 |
| C-O Stretch (Ester) | FT-IR | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of "this compound". The anthracene moiety is a well-known chromophore, and its extended π-conjugated system gives rise to characteristic absorption bands in the UV region.
The UV-Vis spectrum of anthracene and its derivatives is characterized by a series of absorption bands corresponding to π → π* electronic transitions. These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The spectrum of "this compound" is expected to show a fine vibronic structure, which is typical for rigid aromatic molecules.
The position and intensity of the absorption maxima (λmax) can be influenced by the substituent at the 9-position. The acetic acid ethyl ester group may cause a slight shift in the absorption bands compared to unsubstituted anthracene due to its electronic effects. The solvent polarity can also influence the position of the absorption bands. This technique is valuable for confirming the presence of the anthracene core and for studying how its electronic properties are modified by the substituent.
Fluorescence Spectroscopy as a Probe for Microenvironments and Reaction Dynamics
Anthracene and its derivatives are known for their strong fluorescence, and "this compound" is expected to be a fluorescent molecule. Fluorescence spectroscopy is a highly sensitive technique that can provide information about the excited state properties of the molecule and its interactions with the surrounding environment.
Upon excitation with UV light at a wavelength corresponding to one of its absorption bands, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at longer wavelengths) due to energy loss in the excited state.
The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state) are important parameters that can be measured. These parameters are sensitive to the molecular structure and the microenvironment, such as solvent polarity and viscosity. Therefore, fluorescence spectroscopy can be used to study the photophysical properties of "this compound" and to probe its interactions in different media.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. For a volatile and thermally stable compound like "this compound", Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique.
In a typical GC-MS experiment, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. In the ion source, the molecule is ionized, most commonly by electron impact (EI), to produce a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For "this compound" (C₁₈H₁₆O₂), the expected molecular weight is approximately 264.32 g/mol .
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. For "this compound", expected fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.
Loss of the entire ester group (-COOCH₂CH₃): This would lead to a fragment corresponding to the anthracenylmethyl cation.
Cleavage of the C-C bond between the anthracene ring and the acetic acid moiety.
McLafferty rearrangement, if sterically possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
By analyzing the masses of the fragment ions, the structure of the molecule can be pieced together.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
| [C₁₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) | ~264 |
| [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | ~219 |
| [Anthracene-CH₂]⁺ | Cleavage of ester group | ~191 |
| [Anthracene]⁺• | Anthracene cation radical | ~178 |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For "this compound", a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles.
This technique would reveal the conformation of the molecule, including the orientation of the ethyl ester group relative to the anthracene ring. It would also provide detailed insights into the crystal packing, which is how the molecules are arranged in the crystal lattice. Intermolecular interactions, such as van der Waals forces, C-H···O hydrogen bonds, and π-π stacking interactions between the anthracene rings of adjacent molecules, can be identified and characterized.
The crystal structure of related compounds, such as ethyl anthracene-9-carboxylate, has been reported, showing that the ester group is tilted with respect to the plane of the anthracene ring. Similar conformational features would be expected for "this compound". Understanding the crystal packing is crucial as it can significantly influence the material's physical properties, such as its melting point and photophysical behavior in the solid state.
Thermal Analysis Methods (e.g., TG-DSC, TG-FTIR) for Investigating Thermal Decomposition and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of "this compound".
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve would reveal the decomposition temperature of the compound. For "this compound", one might expect a multi-step decomposition process, potentially involving the initial loss of the ethyl ester side chain followed by the decomposition of the anthracene core at higher temperatures. Coupling TGA with FT-IR (TG-FTIR) allows for the identification of the gaseous products evolved during decomposition, providing insights into the decomposition mechanism.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram would show endothermic peaks corresponding to phase transitions such as melting. The melting point of the compound can be accurately determined from the DSC curve. Other thermal events, such as crystallization or solid-solid phase transitions, could also be detected. Studies on related anthracene derivatives have shown that thermal events can be complex, sometimes involving reactions like retro-Diels-Alder in specific structures. The thermal behavior is a critical parameter for any potential applications of the material at elevated temperatures.
Theoretical and Computational Chemistry Approaches for 9 Anthraceneacetic Acid, Ethyl Ester
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within 9-Anthraceneacetic acid, ethyl ester, which is fundamental to understanding its chemical behavior.
Detailed research findings from DFT studies on related anthracene (B1667546) derivatives show that the electronic properties are largely governed by the extended π-system of the anthracene core. semanticscholar.org For this compound, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional structure. Following optimization, various electronic properties can be calculated.
One of the key outputs of DFT calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For anthracene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. rsc.org The substitution at the 9-position with an acetic acid ethyl ester group can influence the energies of these orbitals.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group, indicating these as sites for potential electrophilic attack, while the anthracene rings would represent regions of varying potential influencing interactions with other molecules.
Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
Table 1: Predicted Electronic Properties of this compound from DFT (Hypothetical Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as a solvent or other molecules. tandfonline.com
A key aspect that can be investigated with MD is the conformational landscape of the ethyl ester side chain. The bonds connecting the anthracene core, the methylene (B1212753) group, the carbonyl group, and the ethoxy group are all rotatable. MD simulations can explore the different possible conformations (rotamers) and determine their relative stabilities and the energy barriers for interconversion. This is crucial for understanding how the molecule's shape influences its properties and interactions. The crystal structure of the closely related ethyl anthracene-9-carboxylate reveals a dihedral angle of 76.00 (19)° between the COO group and the anthracene fragment, and a torsion angle of 108.52 (18)° around the O—Csp3 bond of the ester group, providing a starting point for such conformational studies. nih.gov
MD simulations are also powerful for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can observe how the solvent molecules arrange around the solute and calculate properties like the solvation free energy. These simulations can reveal specific interactions, such as hydrogen bonding between the ester's oxygen atoms and protic solvents, or π-π stacking interactions between the anthracene rings of multiple solute molecules. nih.gov Understanding these interactions is vital for predicting solubility, aggregation behavior, and ultimately, the material properties of the compound.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting various spectroscopic properties of molecules. nih.gov For this compound, these calculations can provide valuable data that aids in the analysis of experimental spectra.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is dominated by π-π* transitions within the anthracene core. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help in assigning the observed spectral peaks to specific electronic transitions. Studies on other anthracene derivatives show that the position of the substituent can influence the absorption spectrum. nih.gov
Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, this would include the characteristic C=O stretching frequency of the ester, C-O stretching modes, and the various C-H and C-C vibrations of the anthracene ring and the ethyl group.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the NMR spectrum. These predictions are highly valuable for confirming the molecular structure and for assigning the resonances in experimental NMR spectra. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis | λmax | ~380 nm |
| IR | C=O Stretch | ~1730 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and kinetics. For this compound, one could model its formation (e.g., esterification of 9-anthraceneacetic acid) or its participation in other chemical reactions.
Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. This path proceeds through a transition state, which is the point of highest energy along the reaction coordinate. Quantum chemical methods, such as DFT, can be used to locate the geometries of the reactants, products, and, crucially, the transition state.
Once the transition state is located, its structure provides insights into the geometry of the activated complex. By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined. This activation energy is a key factor in determining the reaction rate. According to transition state theory, a higher activation energy corresponds to a slower reaction.
For example, modeling the hydrolysis of this compound would involve calculating the energy profile for the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. This would allow for the determination of whether the reaction proceeds through a concerted or a stepwise mechanism and would provide a quantitative estimate of the reaction rate.
Semi-Empirical Quantum Mechanical Methods (e.g., PM3) in Kinetic and Mechanistic Studies
Semi-empirical quantum mechanical methods are approximations of ab initio quantum chemistry methods. They are computationally less expensive, which allows for the study of larger molecular systems or for performing calculations that require a large number of energy evaluations, such as in kinetic and mechanistic studies of complex reactions. uni-muenchen.de
Parametric Method 3 (PM3) is a popular semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.netuomustansiriyah.edu.iq While not as accurate as DFT for electronic structure calculations, PM3 can provide reasonable geometries and relative energies for organic molecules, making it useful for initial explorations of reaction pathways. nih.gov
In kinetic studies, PM3 can be used to quickly screen multiple possible reaction mechanisms to identify the most plausible ones, which can then be further investigated with more accurate but computationally expensive methods like DFT. For mechanistic studies of reactions involving this compound, PM3 could be used to model the potential energy surface and locate approximate transition state structures. While the absolute activation energies from PM3 might not be highly accurate, the method can be valuable for comparing the relative energies of different pathways and for gaining qualitative insights into the reaction mechanism.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Focused on Chemical Behavior and Reactivity
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured activity or property.
For a class of compounds including this compound, a QSAR study could be developed to predict a specific biological activity, such as cytotoxicity or enzyme inhibition, based on structural and electronic descriptors. mdpi.comresearchgate.net Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention times.
The first step in a QSAR/QSPR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). For anthracene derivatives, descriptors related to the aromatic system, such as polarizability and shape indices, are often important.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the mathematical model that relates the descriptors to the activity or property of interest. A robust QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Advanced Applications and Research Paradigms Utilizing 9 Anthraceneacetic Acid, Ethyl Ester
Role as a Fluorescent Probe in Chemical Systems
Derivatives of anthracene (B1667546) are well-regarded for their strong fluorescence, making them ideal candidates for the development of fluorescent probes. 9-Anthraceneacetic acid, ethyl ester, with its characteristic blue fluorescence, is poised to serve as a sensitive probe for detecting changes in its local environment. The fluorescence intensity and emission wavelength of the anthracene core are highly sensitive to solvent polarity, pH, and the presence of quenchers. This sensitivity allows for its potential use in monitoring chemical reactions, studying molecular interactions, and as a stain in biological imaging.
While specific studies detailing the use of this compound as a fluorescent probe are not extensively documented, the general principles of anthracene-based probes apply. For instance, the ester group can be hydrolyzed or transesterified, and the resulting change in the molecule's electronic properties would likely lead to a detectable change in its fluorescence spectrum. This could be exploited for enzyme activity assays or as a reactive probe in materials science.
Table 1: General Fluorescence Characteristics of Anthracene Derivatives
| Property | Typical Value/Observation |
|---|---|
| Excitation Wavelength (λex) | ~340-380 nm |
| Emission Wavelength (λem) | ~380-450 nm |
| Quantum Yield (ΦF) | 0.2 - 0.9 in various solvents |
| Fluorescence Lifetime (τF) | 4 - 10 ns |
Applications in Fundamental Photophysics and Photochemistry Research
The anthracene scaffold is a model system for fundamental studies in photophysics and photochemistry. This compound, is no exception and can be utilized to investigate processes such as excited state dynamics, intersystem crossing, and photochemical reactions. Upon absorption of UV light, the molecule is promoted to an excited singlet state, from which it can relax via fluorescence or undergo intersystem crossing to a triplet state.
A key photochemical reaction of many 9-substituted anthracenes is the [4+4] photodimerization. Research on the closely related compound, ethyl 9-anthranylpropionate, has shown that it undergoes a head-to-tail [4+4]-cycloaddition upon irradiation with UV light. It is highly probable that this compound, would exhibit similar reactivity, forming a photodimer that links two molecules at the 9 and 10 positions. This reversible dimerization process is of interest for applications in data storage and photo-switchable materials.
Table 2: Photophysical and Photochemical Parameters of a Model Anthracene System
| Parameter | Description | Typical Value |
|---|---|---|
| Singlet Energy (ES1) | Energy of the lowest excited singlet state | ~76 kcal/mol |
| Triplet Energy (ET1) | Energy of the lowest triplet state | ~42 kcal/mol |
| Intersystem Crossing Yield (ΦISC) | Efficiency of singlet to triplet state conversion | ~0.7 in heavy-atom solvents |
Utilization as a Building Block in Complex Organic Synthesis
The functional groups present in this compound, namely the aromatic ring, the carboxylic ester, and the active methylene (B1212753) group, make it a valuable building block for the synthesis of more complex organic molecules. The anthracene core can be further functionalized through electrophilic substitution reactions, although the 9 and 10 positions are the most reactive.
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or used in coupling reactions. The methylene group adjacent to the ester is acidic and can be deprotonated to form an enolate, which can then participate in alkylation or condensation reactions to form new carbon-carbon bonds. These synthetic handles allow for the incorporation of the fluorescent anthracene unit into larger, more complex molecular architectures, such as polymers, dendrimers, or pharmacologically active molecules.
Integration into Supramolecular Assemblies and Host-Guest Chemistry Studies
The planar and aromatic nature of the anthracene ring in this compound, predisposes it to participate in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. These non-covalent interactions can lead to the formation of well-ordered structures such as liquid crystals, gels, and molecular aggregates.
In the context of host-guest chemistry, the anthracene unit can act as a guest, fitting into the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. Encapsulation within a host molecule can significantly alter the photophysical properties of the anthracene derivative, often leading to enhanced fluorescence and increased stability. This phenomenon can be used for the development of responsive materials and for the controlled release of the guest molecule. While specific host-guest complexes with this compound, are not widely reported, the principles of supramolecular chemistry suggest its high potential for such applications.
Development as a Photoinitiator in Polymerization Processes
Anthracene derivatives can function as photosensitizers or photoinitiators in polymerization reactions. Upon absorption of light, this compound, in its excited state, can initiate polymerization through several mechanisms. In its triplet state, it can act as a radical initiator by abstracting a hydrogen atom from a suitable donor molecule, thereby generating a radical that can initiate free-radical polymerization of monomers like acrylates.
Alternatively, the excited anthracene derivative can undergo electron transfer with a co-initiator to generate radical ions that initiate polymerization. The efficiency of photoinitiation depends on factors such as the absorption spectrum of the initiator, the energy of its excited states, and its interaction with the monomer and other components of the polymerization system. The development of anthracene-based photoinitiators is an active area of research, driven by the need for efficient and versatile systems for applications in coatings, adhesives, and 3D printing.
Mechanistic Studies of Energy Transfer Processes
The well-defined photophysical properties of the anthracene core make this compound, a suitable component for studying energy transfer processes, such as Förster Resonance Energy Transfer (FRET). In a FRET system, an excited donor chromophore non-radiatively transfers its excitation energy to a nearby acceptor chromophore. The efficiency of this process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
By covalently linking this compound (as a potential donor) to an appropriate acceptor molecule, it is possible to create molecular rulers to measure intramolecular distances or to probe conformational changes in biomolecules. The study of energy transfer mechanisms involving anthracene derivatives provides fundamental insights into light-harvesting processes in natural and artificial systems and is crucial for the design of efficient organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Derivatives, Analogs, and Structure Reactivity Relationships of 9 Anthraceneacetic Acid, Ethyl Ester
Synthesis and Investigation of Substituted 9-Anthraceneacetic acid, ethyl ester Analogs
The synthesis of substituted analogs of this compound typically begins with the synthesis of the corresponding substituted 9-anthracenecarboxylic acids. A common route to obtaining these carboxylic acids is through the oxidation of 9-anthraldehyde. Once the desired substituted 9-anthracenecarboxylic acid is prepared, it can be esterified to yield the ethyl ester.
One area of significant interest has been the introduction of substituents at the 10-position of the anthracene (B1667546) ring. For instance, the synthesis of 10-halo-substituted (fluoro, chloro, bromo) and 10-methyl-substituted 9-anthracenecarboxylic acids has been reported. These substitutions have been shown to have a profound impact on the solid-state packing of the molecules, which in turn influences their photoreactivity. For example, the introduction of a methyl or phenyl group at the 10-position can lead to a complete loss of photoreactivity due to changes in crystal packing that prevent the necessary alignment for photodimerization. researchgate.net
The general synthetic approach can be summarized as follows:
Synthesis of Substituted Anthracene Precursor: This often involves multi-step synthesis to introduce the desired substituents onto the anthracene core. Common starting materials include anthraquinones, which can be reduced to anthracenes. nih.govresearchgate.net Friedel-Crafts reactions are also employed to introduce alkyl or aryl groups. nih.gov
Introduction of the Carboxylic Acid Moiety: A carboxyl group can be introduced at the 9-position through various methods, such as the carbonation of a Grignard reagent or the oxidation of a 9-alkyl or 9-formyl group.
Esterification: The final step is the esterification of the substituted 9-anthracenecarboxylic acid with ethanol (B145695), typically under acidic conditions, to yield the desired ethyl ester analog.
Investigations into these analogs have revealed that even subtle changes in the substitution pattern can lead to significant differences in their chemical and physical properties.
Comparative Studies of Anthraceneacetic Acid Esters with Varied Alkyl Chains
While specific comparative studies on a homologous series of 9-anthraceneacetic acid esters with varied alkyl chains are not extensively documented in the reviewed literature, the influence of alkyl chain length on the properties of other anthracene derivatives has been a subject of research. These studies provide valuable insights that can be extrapolated to the 9-anthraceneacetic acid ester family.
The length of the alkyl chain in organic molecules can significantly affect their solubility, crystallinity, and intermolecular interactions. In the context of anthracene derivatives, varying the alkyl chain length has been shown to influence their performance in organic field-effect transistors (OFETs) and their fluorescent properties. nih.govrsc.org
| Property | General Influence of Increasing Alkyl Chain Length |
| Solubility | Generally increases with longer, more flexible alkyl chains. |
| Crystallinity | Can be optimized at a moderate chain length, with very short or very long chains potentially disrupting efficient packing. nih.gov |
| Charge Mobility | Dependent on the optimal molecular packing, often peaking at a specific, moderate alkyl chain length. nih.gov |
| Fluorescence | The solid-state fluorescence and mechanochromic behaviors can be tuned by altering the alkyl chain length. dntb.gov.ua |
For 9-anthraceneacetic acid esters, it is reasonable to hypothesize that changing the ethyl group to a methyl, propyl, or longer alkyl chain would primarily affect the compound's physical properties, such as its melting point, solubility in various solvents, and solid-state packing. These changes in packing could, in turn, influence the efficiency of solid-state photochemical reactions like photodimerization.
Influence of Structural Modifications on Photophysical Properties
The photophysical properties of anthracene derivatives, including this compound, are highly sensitive to structural modifications. The characteristic UV absorption and fluorescence emission of the anthracene core can be tuned by the introduction of various substituents.
Substitution at the 10-Position: The introduction of substituents at the 10-position has a marked effect on the photophysical and photochemical behavior.
Halogen Substitution: A series of 10-halogenated (F, Cl, Br) 9-anthracenecarboxylic acid molecules all exhibited a similar stacked packing motif in the solid state. However, only the fluoro-substituted derivative was found to be photoreactive. researchgate.net
Methyl and Phenyl Substitution: The presence of a methyl or phenyl group at the 10-position has been observed to completely quench the photoreactivity of 9-anthracenecarboxylic acid in the solid state. researchgate.net This is attributed to steric hindrance that prevents the close approach of two anthracene moieties required for the [4+4] cycloaddition reaction.
Modification of the Acetic Acid Side Chain: Extending the conjugation of the side chain can also alter the photophysical properties. For instance, adding a vinylene group to the carboxylic acid at the 9-position resulted in crystals that showed good photoreactivity. researchgate.net
The following table summarizes the general effects of certain structural modifications on the photophysical properties of 9-anthracenecarboxylic acid derivatives, which are expected to be similar for their ethyl esters.
| Structural Modification | Effect on Photophysical Properties |
| 10-Fluoro substitution | Retains photoreactivity in the solid state. researchgate.net |
| 10-Chloro/Bromo substitution | Loss of solid-state photoreactivity. researchgate.net |
| 10-Methyl/Phenyl substitution | Complete loss of photoreactivity due to altered crystal packing. researchgate.net |
| Vinylene group extension | Good photoreactivity. researchgate.net |
Elucidation of Structure-Reactivity Relationships within the this compound Family
The structure-reactivity relationship in the this compound family is primarily governed by the interplay of electronic and steric factors, which dictate the facility of the characteristic [4+4] photodimerization reaction of the anthracene core.
The key to the photoreactivity of these compounds in the solid state is their crystal packing. For photodimerization to occur, two anthracene molecules must be oriented in a parallel, face-to-face arrangement with a separation distance of approximately 3.5 Å. Substituents can either facilitate or hinder this arrangement.
Steric Hindrance: As mentioned previously, bulky substituents at the 10-position, such as methyl or phenyl groups, can sterically inhibit the close packing required for dimerization, thereby rendering the compound non-reactive in the solid state. researchgate.net
Electronic Effects: The electronic nature of the substituents can influence the excited state properties of the anthracene nucleus. However, studies on 9-anthracenecarboxylic acid derivatives suggest that steric effects and the resulting crystal packing are often the dominant factors in determining solid-state photoreactivity. researchgate.net
Attempts to create a simple, all-encompassing rationale for the observed trends based on excited-state lifetimes or steric effects alone have been only partially successful. researchgate.net The balance between electronic relaxation, steric interactions, and crystal packing presents a complex challenge in engineering the photoreactivity of these solid-state materials. researchgate.net
Future Directions and Emerging Research Avenues for 9 Anthraceneacetic Acid, Ethyl Ester
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 9-Anthraceneacetic acid, ethyl ester, a key area of future research will be the innovation of synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for synthesizing anthracene (B1667546) derivatives can sometimes involve harsh reagents and generate significant waste.
Future synthetic strategies could focus on:
Transition-Metal Catalysis: Recent years have seen a surge in the use of transition metals to catalyze the formation of anthracene scaffolds. chemicalbook.com Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in creating tailored anthracene structures for applications like high-performance blue OLEDs. chemicalbook.com Investigating similar catalytic systems for the direct and selective functionalization of anthracene precursors to yield this compound could lead to more efficient and atom-economical processes.
C-H Bond Activation: Direct C-H bond activation is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. Developing methods for the direct carboxymethylation and esterification of the anthracene core at the 9-position via C-H activation would represent a significant advancement in the synthesis of this compound and its analogs. mdpi.com
Flow Chemistry: The adoption of continuous flow technologies can offer improved safety, scalability, and reaction control. Exploring the synthesis of this compound in a flow-based system could lead to higher purity products and a more sustainable manufacturing process.
Untapped Potential in Catalysis and Reaction Design
The unique electronic properties and structural rigidity of the anthracene core suggest that this compound could have untapped potential as a ligand or a catalyst in its own right. The ester functionality provides a site for coordination with metal centers, opening up possibilities for its use in homogeneous catalysis.
Future research in this domain could explore:
Photocatalysis: Anthracene and its derivatives are well-known for their photophysical properties, including strong fluorescence. appchemical.com This inherent photoactivity could be harnessed in the design of novel organic photocatalysts. This compound could potentially act as a photosensitizer in various organic transformations, using light energy to drive chemical reactions.
Asymmetric Catalysis: By incorporating chiral moieties into the structure of this compound, it may be possible to develop new classes of chiral ligands for asymmetric catalysis. The rigid anthracene backbone could provide a well-defined steric environment, crucial for achieving high enantioselectivity in chemical reactions.
Advancements in Materials Science Applications (e.g., OLEDs, OFETs, polymeric materials)
The field of materials science offers a fertile ground for the application of novel organic molecules. Anthracene derivatives have been extensively investigated for their use in organic electronics due to their excellent photoluminescence and charge-transport properties. google.comappchemical.com
Organic Light-Emitting Diodes (OLEDs): Anthracene-based materials are frequently used as blue emitters in OLEDs due to their high fluorescence quantum yields. appchemical.comappchemical.com The specific substitution pattern of this compound could influence its emission color and efficiency. Future research could focus on incorporating this molecule as an emissive or host material in OLED devices, potentially leading to improved performance and stability. The ethyl ester group might also enhance solubility and processability, which are crucial for device fabrication.
Organic Field-Effect Transistors (OFETs): The planar structure of the anthracene core facilitates π-π stacking, which is essential for efficient charge transport in OFETs. The performance of anthracene-based OFETs is highly dependent on the molecular packing in the solid state. The ethyl acetate (B1210297) group in this compound could play a crucial role in tuning these intermolecular interactions, thereby influencing the charge carrier mobility.
Polymeric Materials: The ester functionality of this compound can be a handle for polymerization. For instance, it could be hydrolyzed to the corresponding carboxylic acid and then polymerized with diols to form polyesters. Alternatively, the anthracene core itself can be incorporated into polymer backbones. Such polymers could exhibit interesting photophysical properties and find applications as fluorescent sensors, stimuli-responsive materials, or in advanced coatings.
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Key Properties to Investigate |
| OLEDs | Blue Emitter or Host Material | Photoluminescence Quantum Yield, Color Purity, Thermal Stability |
| OFETs | Active Semiconductor Layer | Charge Carrier Mobility, On/Off Ratio, Solid-State Packing |
| Polymers | Monomer for Fluorescent Polyesters or Additive | Polymerizability, Photophysical Properties of the Polymer, Thermal and Mechanical Stability |
Integration with Nanoscience and Nanotechnology Research
The intersection of organic chemistry and nanoscience has opened up exciting new research avenues. Anthracene derivatives can be integrated with nanomaterials to create hybrid systems with enhanced functionalities.
Future research could focus on:
Functionalized Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. This could impart fluorescent properties to the nanoparticles, making them suitable for applications in bioimaging and sensing. The ester group could also serve as a linker to attach other molecules of interest.
Self-Assembled Nanostructures: The amphiphilic nature that could be imparted to derivatives of this compound might allow for their self-assembly into well-defined nanostructures, such as micelles, vesicles, or nanofibers. These self-assembled systems could have applications in drug delivery or as templates for the synthesis of other nanomaterials.
Refined Computational Modeling and Predictive Studies
Computational chemistry has become an indispensable tool for predicting the properties of molecules and guiding experimental research. For this compound, computational modeling can provide valuable insights into its electronic structure and potential applications.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties of this compound, such as its HOMO and LUMO energy levels, which are crucial for its potential use in organic electronics. These calculations can help in designing molecules with tailored optoelectronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the self-assembly behavior of this compound and its derivatives, as well as their interactions with other molecules or surfaces. This can provide a molecular-level understanding of their behavior in complex systems.
Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science
The full potential of this compound can be realized through interdisciplinary collaborations between chemists and materials scientists. The synthesis and characterization of this molecule fall within the realm of pure chemistry, while its applications in devices and functional materials require the expertise of materials scientists.
Future interdisciplinary research could focus on:
Structure-Property Relationships: A systematic investigation into how modifications to the structure of this compound affect its photophysical and electronic properties would be highly valuable. This would involve a close feedback loop between synthetic chemists who create new derivatives and materials scientists who characterize their performance in various applications.
Device Engineering and Optimization: The successful integration of this compound into devices like OLEDs and OFETs will require a collaborative effort to optimize device architecture and fabrication processes. This would involve tailoring the material properties to meet the specific requirements of each application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
